SCH00013
描述
SCH00013 is a cardiotonic agent . It primarily acts via an increase in myofibrillar Ca++ sensitivity . It has been found to have a significant Ca (2+) sensitizing effect at pH 7 . It does not have a positive chronotropic effect and has a weak PDE III inhibitory action . SCH00013 prolonged the survival in an animal heart failure model with genetic cardiomyopathy .
Molecular Structure Analysis
The molecular weight of SCH00013 is 324.38 . Its formula is C18H20N4O2 . The chemical structure of SCH00013 is (4,5-dihydro-6-[1-[2-hydroxy-2-(4-cyanophenyl)ethyl]-1,2,5,6-tetrahydropyrido-4-yl]pyridazin-3(2H)-one) .科学研究应用
- 强心剂 SCH00013 延长了患有心脏肌病的仓鼠的生存期:
- 摘要:本研究调查了 SCH00013(一种具有钙敏化作用的新型强心剂)对遗传性心脏肌病 BIO 14.6 仓鼠存活的影响。结果发现,长期使用 SCH00013 可以显著延长这些仓鼠的存活时间,表明其作为治疗慢性心力衰竭的潜力。然而,该治疗并未影响心室壁钙化和纤维化的进展。
- 作者:T. Narita、R. Yui、Y. Koide、M. Sakato、S. Kawashima
- 年份:2003
- 期刊:心血管药理学杂志
- 详细信息:Narita 等人(2003)
属性
IUPAC Name |
4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c19-11-13-1-3-15(4-2-13)17(23)12-22-9-7-14(8-10-22)16-5-6-18(24)21-20-16/h1-4,7,17,23H,5-6,8-10,12H2,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEKLIDKLJZYOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CCN(CC2)CC(C3=CC=C(C=C3)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 9818684 |
Citations
For This Compound
10
Citations
… SCH00013 prolonged the survival in a animal heart failure … SCH00013 is high and equivalent
to that via intravenous administration. The unique pharmacological profiles of SCH00013 …
Number of citations: 11
onlinelibrary.wiley.com
… We investigated the effects of the agent SCH00013 on Ca … of SCH00013 was dependent
on the sarcomere length, being significant only at a long sarcomere length. SCH00013 elicited …
Number of citations: 12
www.sciencedirect.com
… SCH00013 on the dog and rabbit were 38% and 29% of the maximal response to isoproterenol.
SCH00013 … In indo-1 loaded rabbit ventricular cardiomyocytes, SCH00013 at 10 − 4 M …
Number of citations: 25
jpet.aspetjournals.org
Pimobendan and SCH00013 are calcium sensitizers that possess dual action of calcium
sensitization and phosphodiesterase-III inhibition. This study was conducted to comparatively …
Number of citations: 8
www.jstage.jst.go.jp
… ratio showed a tendency to decrease with SCH00013 when examined at 24 h after coronary
… , both SCH00013 and vesnarinone showed exacerbation of arrhythmia. SCH00013 at 1 mg/…
Number of citations: 3
europepmc.org
… ) sensitizing agent SCH00013 (3). We found that SCH00013 ameliorated systolic dysfunction
(… We tested the effect of the long-term oral administration of a Ca2 sensitizer SCH00013 in …
Number of citations: 28
www.jacc.org
… , SCH00013-low (approximately 1 mg/kg/d), and SCH00013-… in the untreated, SCH00013-low,
and SCH00013-high groups … in the SCH00013-low group, and 445 days in SCH00013-…
Number of citations: 6
journals.lww.com
A new cardiotonic agent, SCH00013 (SCH), which was synthesized by Zenyaku Kogyo
Company, Limited, exhibits cardiotonic effects by enhancing calcium sensitivity [1]. In this study, …
Number of citations: 4
ngu.repo.nii.ac.jp
A new cardiotonic agent, SCH00013 (SCH), which was synthesized by Zenyaku Kogyo
Company, Limited, exhibits cardiotonic effects by enhancing calcium sensitivity [1]. In this study, …
Number of citations: 0
cir.nii.ac.jp
… in the absence and presence of SCH00013 ([Ca 2 + ] o … of ROS production by the addition
of SCH00013, the Ca 2 + waves … addition of SCH00013, suggesting that SCH00013 increases …
Number of citations: 11
www.sciencedirect.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。